Cas no 69212-65-3 (N-Butyl-2-thiazolamine)
N-Butyl-2-thiazolamine Chemical and Physical Properties
Names and Identifiers
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- STK350842
- SCHEMBL648497
- DTXSID501314140
- AKOS000313445
- DS-017658
- 2-Thiazolamine, N-butyl-
- N-butyl-1,3-thiazol-2-amine
- BAJHQTXOZZKKCA-UHFFFAOYSA-N
- N-Butylthiazol-2-amine
- N-butyl-2-Thiazolamine
- 69212-65-3
- 2-butylaminothiazole
- N-Butyl-2-thiazolamine
-
- MDL: MFCD06408499
- Inchi: 1S/C7H12N2S/c1-2-3-4-8-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,8,9)
- InChI Key: BAJHQTXOZZKKCA-UHFFFAOYSA-N
- SMILES: S1C=CN=C1NCCCC
Computed Properties
- Exact Mass: 156.07211956Da
- Monoisotopic Mass: 156.07211956Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 87.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 53.2Ų
N-Butyl-2-thiazolamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643761-1g |
N-butylthiazol-2-amine |
69212-65-3 | 98% | 1g |
¥3106.00 | 2024-05-03 |
N-Butyl-2-thiazolamine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on N-Butyl-2-thiazolamine
Introduction to N-Butyl-2-thiazolamine (CAS No. 69212-65-3)
N-Butyl-2-thiazolamine, with the chemical formula C7H13NOS, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its N-Butyl side chain and a thiazole ring, which contribute to its unique chemical properties and biological activities. The CAS number 69212-65-3 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature and industrial applications.
The thiazole core is a heterocyclic aromatic compound that has garnered considerable attention in medicinal chemistry due to its presence in numerous biologically active molecules. Thiazole derivatives are known for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and antiviral agents. The incorporation of an N-Butyl group into the thiazole framework enhances the compound's solubility and bioavailability, making it a valuable intermediate in drug development.
Recent advancements in synthetic methodologies have enabled the efficient preparation of N-Butyl-2-thiazolamine, facilitating its use in diverse chemical transformations. The compound's reactivity is influenced by the presence of the thiazole ring, which can participate in nucleophilic substitution reactions, cyclization processes, and metal coordination interactions. These properties make N-Butyl-2-thiazolamine a versatile building block for constructing more complex molecular architectures.
In the realm of pharmaceutical research, N-Butyl-2-thiazolamine has been investigated for its potential therapeutic effects. Studies have demonstrated its ability to modulate enzyme activity and interact with biological targets, suggesting applications in treating neurological disorders and metabolic diseases. The N-Butyl moiety plays a crucial role in determining the compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
The synthesis of N-Butyl-2-thiazolamine typically involves condensation reactions between butylamine and thioamides or thiol derivatives under controlled conditions. Advances in catalytic systems have improved the yield and purity of the final product, reducing unwanted byproducts. These improvements are essential for ensuring the compound's suitability for high-throughput screening and preclinical studies.
One of the most compelling aspects of N-Butyl-2-thiazolamine is its role as a precursor in the synthesis of more complex thiazole-based drugs. For instance, it has been utilized in the preparation of antifungal agents that target specific enzymatic pathways in pathogens. The thiazole ring's ability to engage with biological macromolecules makes it an ideal scaffold for designing molecules with tailored biological activities.
Recent research has also explored the computational modeling of N-Butyl-2-thiazolamine interactions with biological targets. Molecular docking studies have revealed potential binding sites on proteins associated with inflammatory responses and cell signaling pathways. These insights have guided the design of novel derivatives with enhanced therapeutic efficacy.
The industrial application of N-Butyl-2-thiazolamine extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features make it a valuable component in formulations designed to protect crops from pests and diseases. Additionally, its stability under various environmental conditions enhances its utility in industrial processes where chemical durability is essential.
In conclusion, N-Butyl-2-thiazolamine (CAS No. 69212-65-3) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a key player in the development of novel therapeutic agents. As research continues to uncover new biological activities and synthetic pathways, the importance of this compound is likely to grow further.
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